

Application Notes and Protocols: Modulating Alternative Splicing with 2'-O-MOE Antisense Oligonucleotides

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Compound of Interest		
Compound Name:	2'-O-MOE-rC	
Cat. No.:	B10857745	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid analogs that can bind to a specific RNA target sequence through Watson-Crick base pairing and modulate its function.[1][2][3] One of the key therapeutic applications of ASOs is the modulation of alternative splicing, a fundamental process of gene regulation that allows for the production of multiple protein isoforms from a single gene.[4][5] Errors in splicing are a known cause of numerous genetic diseases.

Among the various chemical modifications developed to enhance the therapeutic properties of ASOs, the 2'-O-methoxyethyl (2'-MOE) modification has emerged as a particularly valuable tool. This second-generation modification, where a methoxyethyl group replaces the 2'-hydroxyl group of the ribose sugar, confers several advantageous properties to the ASO, including:

- Increased Nuclease Resistance: The 2'-MOE modification protects the ASO from degradation by cellular nucleases, prolonging its half-life and therapeutic effect.
- Enhanced Binding Affinity: It increases the binding affinity of the ASO to its target RNA, leading to higher potency.



Reduced Toxicity: Compared to earlier modifications like phosphorothioates alone, 2'-MOE
 ASOs generally exhibit a more favorable safety profile.

This document provides detailed application notes and protocols for utilizing 2'-O-MOE ASOs to modulate alternative splicing for research and therapeutic development.

Mechanism of Action: Steric Blockade of Splicing Elements

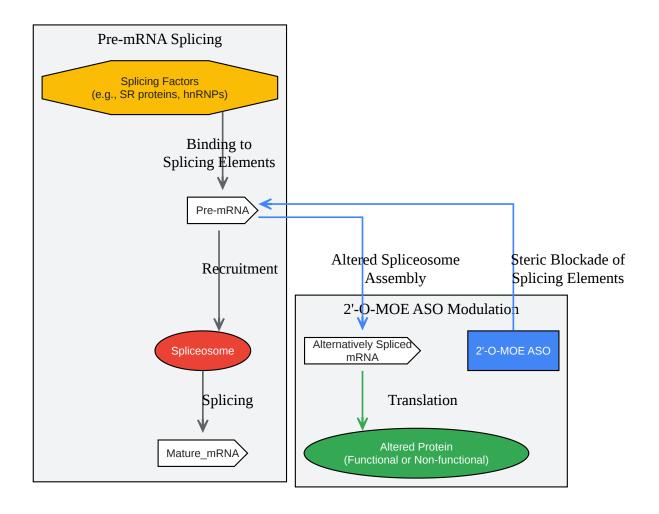
Unlike some ASOs that mediate the degradation of target mRNA via RNase H, 2'-O-MOE ASOs used for splicing modulation typically function through a steric-blocking mechanism. By binding to specific sequences on the pre-mRNA, they can physically obstruct the access of splicing factors (proteins or other RNA molecules) to key regulatory elements.

These targetable elements can include:

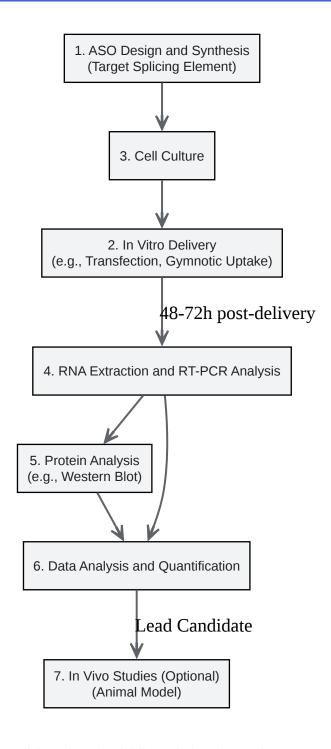
- Exonic Splicing Enhancers (ESEs): Binding to an ESE can prevent the recruitment of SR proteins, leading to the exclusion (skipping) of that exon.
- Exonic Splicing Silencers (ESSs): Masking an ESS can prevent the binding of repressor proteins like hnRNPs, promoting the inclusion of the exon.
- Intronic Splicing Enhancers (ISEs) and Silencers (ISSs): Similar to their exonic counterparts, these intronic elements can be targeted to modulate splicing. A notable example is the targeting of an ISS in intron 7 of the SMN2 gene by the approved drug nusinersen to promote exon 7 inclusion for the treatment of Spinal Muscular Atrophy (SMA).
- Splice Sites: ASOs can be designed to block the 5' or 3' splice sites of an exon, leading to its
 exclusion from the mature mRNA.

The binding of the 2'-O-MOE ASO to the pre-mRNA alters the assembly of the spliceosome, the cellular machinery responsible for splicing, thereby redirecting the splicing pattern to either include or exclude a target exon.









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